![molecular formula C17H23NO2 B2820019 N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2411292-58-3](/img/structure/B2820019.png)
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide, also known as CPP-ACP, is a synthetic peptide that has been widely researched for its potential applications in dental health. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have significant benefits in preventing dental caries and promoting remineralization of tooth enamel.
Aplicaciones Científicas De Investigación
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide has been extensively researched for its potential applications in dental health. Studies have shown that N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can effectively prevent the formation of dental caries by inhibiting the growth of bacteria that cause tooth decay. Additionally, N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide has been shown to promote remineralization of tooth enamel, which can help to reverse early stages of tooth decay.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide is based on its ability to interact with tooth enamel and dentin. N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can bind to the surface of tooth enamel and dentin, forming a protective layer that can prevent the formation of dental caries. Additionally, N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can release calcium and phosphate ions, which can promote remineralization of tooth enamel.
Biochemical and Physiological Effects
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide has been shown to have significant biochemical and physiological effects in dental health. Studies have shown that N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can inhibit the growth of bacteria that cause tooth decay, such as Streptococcus mutans. Additionally, N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can promote the remineralization of tooth enamel, which can help to reverse early stages of tooth decay.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide has several advantages for lab experiments. It is stable, water-soluble, and easy to prepare. Additionally, N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can be easily incorporated into dental products, such as toothpaste and mouthwash. However, there are some limitations to N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide research. The complex nature of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide makes it difficult to study its mechanism of action in detail. Additionally, the effects of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide on dental health may vary depending on the individual, making it difficult to generalize the results of studies.
Direcciones Futuras
There are several future directions for research on N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide. One area of research is the development of new dental products that incorporate N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide. Additionally, further studies are needed to determine the optimal ratio of CPP to ACP in dental products. Another area of research is the development of new methods for delivering N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide to the tooth surface, such as through the use of nanoparticles. Finally, more research is needed to determine the long-term effects of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide on dental health.
Métodos De Síntesis
The synthesis of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide involves the combination of CPP and ACP in a specific ratio. CPP is derived from casein, a protein found in milk, and is composed of a sequence of amino acids that contain phosphoserine residues. ACP is a non-stoichiometric calcium phosphate that is amorphous in nature. The combination of CPP and ACP results in the formation of a stable complex that has been shown to have significant benefits in dental health.
Propiedades
IUPAC Name |
N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-17(19)18-13(2)11-14-7-6-10-16(12-14)20-15-8-4-5-9-15/h3,6-7,10,12-13,15H,1,4-5,8-9,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWNWQATLQMXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)
![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)
![2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2819938.png)
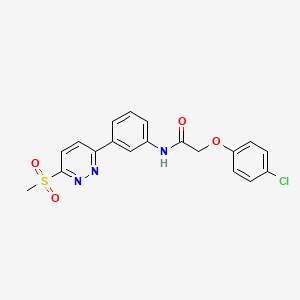
![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)
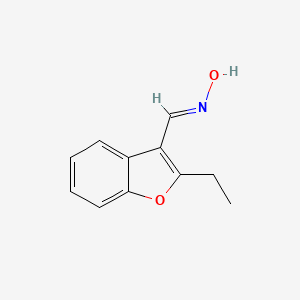
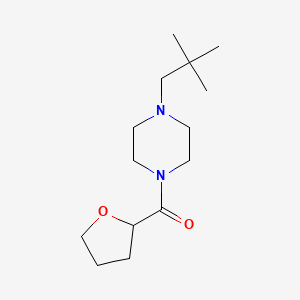

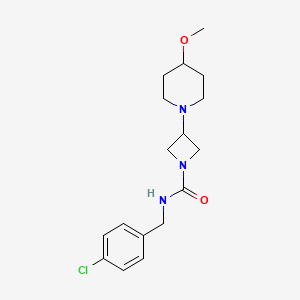
![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)
![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)

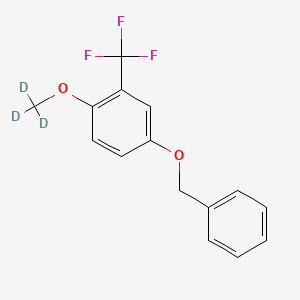
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)